2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a benzodiazolyl moiety linked via an ethanone bridge to a piperazine ring substituted with a 1,2,5-thiadiazole group. The benzodiazolyl group may contribute to π-π stacking interactions, while the thiadiazole provides electron-withdrawing effects that could enhance binding to biological targets .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-15(10-21-11-16-12-3-1-2-4-13(12)21)20-7-5-19(6-8-20)14-9-17-23-18-14/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZDVYUYQJXBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.41 g/mol. The structure incorporates a benzodiazole moiety and a thiadiazole-piperazine unit, which are known to enhance biological activity due to their interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperazine derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have demonstrated that related compounds show activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans .
- A study conducted on piperazine derivatives revealed that modifications in the thiadiazole structure significantly enhanced antibacterial potency compared to standard antibiotics like ciprofloxacin .
Anticancer Properties
The benzodiazole and thiadiazole derivatives have been explored for their anticancer potential:
- In vitro studies have shown that these compounds can inhibit cancer cell proliferation in various cancer lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .
- Docking studies suggest strong binding affinity to targets involved in cancer progression, supporting the observed biological activity .
Case Study 1: Antimicrobial Efficacy
In a comparative study of synthesized thiadiazole-piperazine derivatives, the compound exhibited an MIC of 8 µg/mL against E. coli, indicating potent antibacterial activity. The study utilized serial dilution methods to assess efficacy against various bacterial strains .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of benzodiazole derivatives showed that the compound inhibited cell growth in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study highlighted the role of the benzodiazole ring in enhancing cytotoxicity .
Data Table: Summary of Biological Activities
| Activity Type | Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 8 µg/mL | |
| Antifungal | C. albicans | 16 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| Anticancer | HeLa (cervical cancer) | 12 µM |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzyme Activity : The presence of thiadiazole moieties has been linked to inhibition of bacterial enzymes critical for survival.
- Induction of Apoptosis : The benzodiazole structure may interact with cellular pathways leading to programmed cell death in cancer cells.
- Interference with DNA Synthesis : Compounds similar to this one have shown potential in disrupting DNA replication in microbial cells.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of benzodiazoles and piperazines exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one have been synthesized and evaluated for their efficacy against various bacterial strains. Studies demonstrate that certain derivatives possess potent antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies suggest that derivatives can inhibit cell proliferation in various cancer cell lines. For example, benzothiazole-piperazine hybrids have shown moderate to potent activity against breast and colon cancer cell lines . The incorporation of thiadiazole moieties may enhance the anticancer activity by improving the compound's interaction with cellular targets.
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | Efficacy |
|---|---|---|---|
| Antibacterial | 2-(1H-1,3-benzodiazol-1-yl)-... | E. coli | Moderate |
| Antifungal | 2-(1H-1,3-benzodiazol-1-yl)-... | Candida albicans | High |
| Anticancer | Benzothiazole-Piperazine Hybrid | MCF7 (Breast Cancer) | Moderate |
| Anticancer | Benzothiazole-Piperazine Hybrid | HCT116 (Colon Cancer) | Potent |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized a series of benzodiazole derivatives similar to 2-(1H-1,3-benzodiazol-1-yl)-... and evaluated their antimicrobial activity using standard methods such as disk diffusion and broth microdilution. The results indicated that compounds with specific substituents on the benzodiazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Screening
In another investigation, a library of benzothiazole-piperazine derivatives was screened for anticancer activity against various human cancer cell lines. The study revealed that certain compounds demonstrated significant inhibition of cell growth in MCF7 and HCT116 cells. Structure–activity relationship (SAR) analysis suggested that the presence of the thiadiazole moiety contributed positively to the anticancer effects observed .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Heterocyclic Substituent Effects: The 1,2,5-thiadiazole group in the target compound distinguishes it from analogs with imidazole-dioxolane (Ketoconazole) or thiophene-pyridazine . Benzodiazolyl vs. Benzimidazolyl: The benzodiazolyl group lacks the fused benzene-imidazole ring of benzimidazoles (), reducing planarity and possibly altering membrane permeability .
Biological Activity Trends :
- Ketoconazole () inhibits fungal CYP51A1 via its imidazole-dioxolane moiety, while the target compound’s thiadiazole may target different enzymes (e.g., cortisol synthesis inhibitors, as in ) due to distinct electronic profiles .
- Pyridazine-thiophene analogs () exhibit higher molecular weights (~404.49) compared to the target compound, which may influence pharmacokinetics (e.g., solubility) .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of benzodiazolyl ethanone with thiadiazolyl-piperazine precursors. Yields may vary due to steric hindrance from the thiadiazole .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELXL () are critical for refining crystal structures of such compounds. The thiadiazole’s planar geometry may induce conformational rigidity in the piperazine ring, as seen in similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
